molecular formula C13H13F3N4O2 B13103469 Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Cat. No.: B13103469
M. Wt: 314.26 g/mol
InChI Key: IKAKGTQYFRQIRW-UHFFFAOYSA-N
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Description

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a trifluoromethyl group, an imidazo[4,5-b]pyridine moiety, and a piperidine carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development for enhancing the pharmacokinetic profiles of potential therapeutics.

Properties

Molecular Formula

C13H13F3N4O2

Molecular Weight

314.26 g/mol

IUPAC Name

trifluoromethyl 4-imidazo[4,5-b]pyridin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)22-12(21)19-6-3-9(4-7-19)20-8-18-11-10(20)2-1-5-17-11/h1-2,5,8-9H,3-4,6-7H2

InChI Key

IKAKGTQYFRQIRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=NC3=C2C=CC=N3)C(=O)OC(F)(F)F

Origin of Product

United States

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